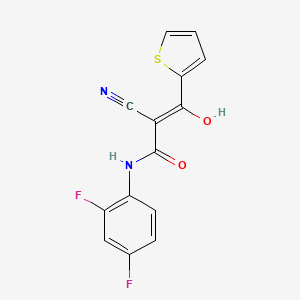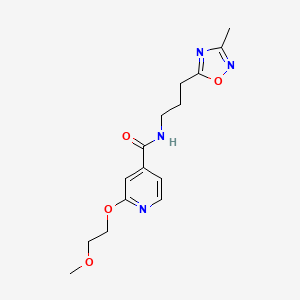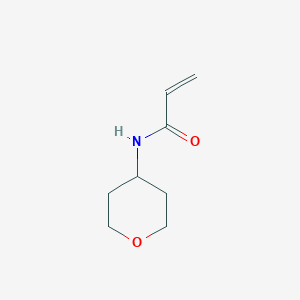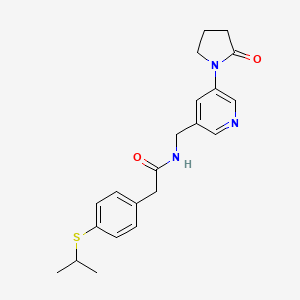
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation for over three decades. This chemical compound is a derivative of salicylic acid and was first synthesized in 1969. Since then, Diflunisal has been extensively studied for its potential therapeutic applications and mechanism of action.
Applications De Recherche Scientifique
Fluorinated Compound Reactivity and Applications
- The reactivity of fluorinated compounds, including those with structures similar to "(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-thienylcarbonyl)-2-propenenitrile", has been extensively studied. For instance, research on carbon-fluorine bond activation mechanisms revealed insights into the hydrodefluorination processes, which could be relevant to understanding the chemical behavior of similarly structured compounds (Kraft, Lachicotte, & Jones, 2001). This research highlights the nuanced reactivity of fluorinated anilines and their potential in synthetic chemistry.
Hydrogen Bond Donor Properties of Difluoromethyl Groups
- The difluoromethyl group has been identified as a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups. This property could be exploited in drug design, where modifications of molecular structures with difluoromethyl groups, akin to the one , could impact drug-receptor interactions and pharmacokinetics (Zafrani et al., 2017).
Photocatalytic Applications
- Research on metal hydroxyfluorides like Zn(OH)F, though not directly related to "this compound", demonstrates the potential application of fluorinated compounds in photocatalysis. Such compounds are effective in degrading organic pollutants, suggesting that fluorinated compounds could serve as precursors or active components in photocatalytic materials for environmental remediation (Yang et al., 2020).
Synthetic Methodologies and Catalysis
- Studies on the synthesis and functionalization of various compounds, including the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums, offer insights into methodologies that could be applicable to or inspired by the synthesis and reactions of "this compound". These methodologies enable the creation of complex fluorinated molecules, which are valuable in organic synthesis and materials science (Funabiki et al., 1998).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2S/c15-8-3-4-11(10(16)6-8)18-14(20)9(7-17)13(19)12-2-1-5-21-12/h1-6,19H,(H,18,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBGYUWMRXBNTK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)

![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2727568.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)